molecular formula C15H19F3N2O3S B4696194 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B4696194
M. Wt: 364.4 g/mol
InChI Key: DZJSRYFCWCPSBV-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethylphenyl group.

Scientific Research Applications

1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • 1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
  • 1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
  • 1-(ethylsulfonyl)-N-[3-(difluoromethyl)phenyl]piperidine-4-carboxamide

Uniqueness: 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c1-2-24(22,23)20-8-6-11(7-9-20)14(21)19-13-5-3-4-12(10-13)15(16,17)18/h3-5,10-11H,2,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJSRYFCWCPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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